molecular formula C19H21FN6O B2728733 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-fluorobenzyl)urea CAS No. 1797059-10-9

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-fluorobenzyl)urea

Cat. No. B2728733
CAS RN: 1797059-10-9
M. Wt: 368.416
InChI Key: OEWRLVRRDHKTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-fluorobenzyl)urea, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in autoimmune diseases. It belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which target the JAK family of enzymes involved in the signaling pathways of cytokines and growth factors.

Scientific Research Applications

Radiopharmaceutical Synthesis

A study by Mäding et al. (2006) described the synthesis of a potent nonpeptide CCR1 antagonist with a structure involving complex urea derivatives, similar to the compound of interest. This synthesis, part of radiopharmaceutical research, illustrates the potential of such compounds in developing targeted radiotracers for imaging and therapeutic purposes, highlighting their significance in diagnostics and treatment of diseases (Mäding et al., 2006).

Antimicrobial Activity

Research on new aminobenzylated Mannich bases by Nimavat et al. (2004) explored compounds with structural similarities for their antimicrobial properties. These findings suggest that modifications of urea-based compounds, including those akin to the queried chemical, could be pivotal in developing new antimicrobial agents, addressing the rising concern of antibiotic resistance (Nimavat et al., 2004).

Antidepressant and Antimicrobial Agents

A study on urea derivatives demonstrated their dual functionality as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, proposing a novel approach toward efficient antidepressants. Additionally, bisthiourea derivatives showed potential as new therapeutics with anti-inflammatory and antimicrobial activities, indicating the broad therapeutic potential of urea-based compounds in treating various conditions, from depression to microbial infections and inflammation (Matzen et al., 2000; Kumara et al., 2017).

Neuropharmacological Applications

Research into dopamine D_4 receptor imaging agents and histamine H3 receptor antagonists explores the neuropharmacological implications of compounds structurally related to the one . These studies underscore the importance of such compounds in developing drugs targeting the central nervous system, offering insights into their potential application in treating neurological and psychiatric disorders (Tian Hai, 2002; Procopiou et al., 2007).

Analytical and Biochemical Studies

Other research focuses on the synthesis and structural determination of related compounds, investigating their properties and interactions with biological molecules. These studies contribute to a deeper understanding of the chemical and biological behavior of urea-based compounds, facilitating their application in analytical chemistry, molecular docking studies, and the development of biochemical assays (Lagisetty et al., 2009; Singh et al., 2017).

properties

IUPAC Name

1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O/c20-16-3-1-14(2-4-16)12-24-19(27)25-13-15-5-9-26(10-6-15)18-17(11-21)22-7-8-23-18/h1-4,7-8,15H,5-6,9-10,12-13H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWRLVRRDHKTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.